molecular formula C9H13N3O2S B286352 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone

5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone

Cat. No. B286352
M. Wt: 227.29 g/mol
InChI Key: JMPRDYPYESGMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone, also known as MSMP, is a chemical compound that has been the subject of scientific research in recent years due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone may exert its effects by inhibiting specific enzymes or signaling pathways in cells. For example, 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has also been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been found to be relatively stable under various conditions, making it a useful compound for long-term experiments. However, one limitation of using 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone. One area of research could focus on further elucidating the mechanism of action of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone. This could involve using various biochemical and biophysical techniques to study the interaction of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone with specific enzymes or signaling pathways. Another area of research could focus on developing new drugs based on the structure of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone. This could involve synthesizing and testing analogs of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone to identify compounds with improved therapeutic properties. Finally, future research could focus on studying the safety and efficacy of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone involves the reaction of 4-morpholinyl-2-nitrobenzenesulfonamide with 2-chloro-5-methylthiophene-3-carboxylic acid in the presence of a base. This reaction results in the formation of 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone as a white solid with a melting point of 212-215°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. 5-(methylsulfanyl)-4-(4-morpholinyl)-3(2H)-pyridazinone has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-methylsulfanyl-5-morpholin-4-yl-1H-pyridazin-6-one

InChI

InChI=1S/C9H13N3O2S/c1-15-7-6-10-11-9(13)8(7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,11,13)

InChI Key

JMPRDYPYESGMEC-UHFFFAOYSA-N

SMILES

CSC1=C(C(=O)NN=C1)N2CCOCC2

Canonical SMILES

CSC1=C(C(=O)NN=C1)N2CCOCC2

Origin of Product

United States

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